molecular formula C11H15N3S B12215368 5,9,9-Trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazine-3-thiol

5,9,9-Trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazine-3-thiol

Cat. No.: B12215368
M. Wt: 221.32 g/mol
InChI Key: FYDIWFZMQQDSND-UHFFFAOYSA-N
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Description

5,9,9-Trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazine-3-thiol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its triazine ring fused with a tetrahydro-methano-benzene ring, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9,9-Trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazine-3-thiol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5,9,9-Trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazine-3-thiol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.

Scientific Research Applications

5,9,9-Trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazine-3-thiol has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 5,9,9-Trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazine-3-thiol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,9,9-Trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazine-3-thiol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

8,11,11-trimethyl-3,4,6-triazatricyclo[6.2.1.02,7]undeca-2,6-diene-5-thione

InChI

InChI=1S/C11H15N3S/c1-10(2)6-4-5-11(10,3)8-7(6)13-14-9(15)12-8/h6H,4-5H2,1-3H3,(H,12,14,15)

InChI Key

FYDIWFZMQQDSND-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C3=NC(=S)NN=C23)C)C

Origin of Product

United States

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